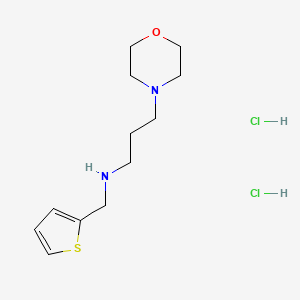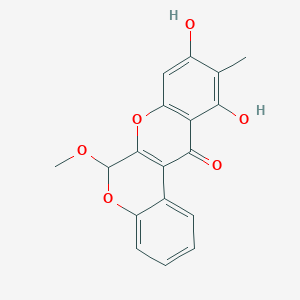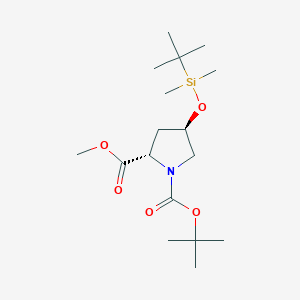
(3-Morpholin-4-YL-propyl)-thiophen-2-ylmethyl-amine dihydrochloride
Overview
Description
(3-Morpholin-4-YL-propyl)-thiophen-2-ylmethyl-amine dihydrochloride, also known as 3MTPT, is an organic compound of the morpholine family. It is a colorless liquid with a low melting point and a boiling point of approximately 340°C. 3MTPT has a variety of applications in the scientific research field. It is commonly used as a reagent for organic synthesis and as a catalyst for various reactions. It has also been used as a ligand for coordination chemistry and as an inhibitor for enzymes.
Scientific Research Applications
(3-Morpholin-4-YL-propyl)-thiophen-2-ylmethyl-amine dihydrochloride has a variety of applications in the scientific research field. It is commonly used as a reagent for organic synthesis, as a catalyst for various reactions, and as a ligand for coordination chemistry. Additionally, it has been used as an inhibitor for enzymes, as an inhibitor for protein kinases, and as an inhibitor for DNA synthesis. It has also been used as a substrate for the preparation of peptide-based drugs.
Mechanism of Action
The mechanism of action of (3-Morpholin-4-YL-propyl)-thiophen-2-ylmethyl-amine dihydrochloride is not fully understood. However, it is believed to be involved in the inhibition of enzymes, the inhibition of protein kinases, and the inhibition of DNA synthesis. It is also believed to interact with proteins and other molecules, possibly leading to changes in the structure and activity of these molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of (3-Morpholin-4-YL-propyl)-thiophen-2-ylmethyl-amine dihydrochloride are not fully understood. Studies have shown that (3-Morpholin-4-YL-propyl)-thiophen-2-ylmethyl-amine dihydrochloride can inhibit enzymes and protein kinases, leading to changes in the structure and activity of proteins and other molecules. Additionally, (3-Morpholin-4-YL-propyl)-thiophen-2-ylmethyl-amine dihydrochloride has been shown to interact with DNA, possibly leading to changes in the structure and activity of the DNA.
Advantages and Limitations for Lab Experiments
The advantages of using (3-Morpholin-4-YL-propyl)-thiophen-2-ylmethyl-amine dihydrochloride for lab experiments include its low melting and boiling points, its availability as a reagent for organic synthesis, and its ability to act as a catalyst for various reactions. Additionally, (3-Morpholin-4-YL-propyl)-thiophen-2-ylmethyl-amine dihydrochloride has been used as an inhibitor for enzymes and protein kinases, and as a substrate for the preparation of peptide-based drugs.
The limitations of using (3-Morpholin-4-YL-propyl)-thiophen-2-ylmethyl-amine dihydrochloride for lab experiments include its potential toxicity, its potential to interact with proteins and other molecules, and its potential to interact with DNA. Additionally, (3-Morpholin-4-YL-propyl)-thiophen-2-ylmethyl-amine dihydrochloride is not approved for use in humans, and its long-term effects are not fully understood.
Future Directions
The future directions for (3-Morpholin-4-YL-propyl)-thiophen-2-ylmethyl-amine dihydrochloride research include further studies on its biochemical and physiological effects, its potential toxicity, and its potential to interact with proteins and other molecules. Additionally, further research is needed to determine the potential of (3-Morpholin-4-YL-propyl)-thiophen-2-ylmethyl-amine dihydrochloride as an inhibitor for enzymes and protein kinases, and as a substrate for the preparation of peptide-based drugs. Finally, further research is needed to determine the long-term effects of (3-Morpholin-4-YL-propyl)-thiophen-2-ylmethyl-amine dihydrochloride and its potential for use in humans.
properties
IUPAC Name |
3-morpholin-4-yl-N-(thiophen-2-ylmethyl)propan-1-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2OS.2ClH/c1-3-12(16-10-1)11-13-4-2-5-14-6-8-15-9-7-14;;/h1,3,10,13H,2,4-9,11H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBACWIJUSDJRGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNCC2=CC=CS2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Morpholin-4-YL-propyl)-thiophen-2-ylmethyl-amine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[3-(Aminomethyl)phenyl]benzoic acid](/img/structure/B3084903.png)


![3-(2-oxopropyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3084932.png)
![1-phenyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-phenyl]-1H-benzimidazole](/img/structure/B3084938.png)


![4-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-2-(2-(tetrahydro-2H-pyran-2-yl)-2H-indazol-4-yl)thieno[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B3084953.png)
![(4aS,7aR)-octahydrocyclopenta[b][1,4]oxazine hydrochloride](/img/structure/B3084964.png)
![(4aS,7aR)-Octahydrocyclopenta[b]morpholine](/img/structure/B3084969.png)

![((2S,5R)-5-(4-Amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)tetrahydrofuran-2-yl)methanol](/img/structure/B3084991.png)
